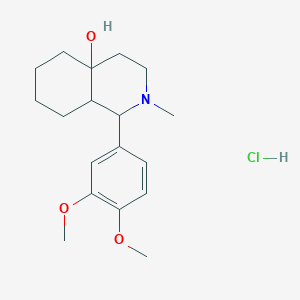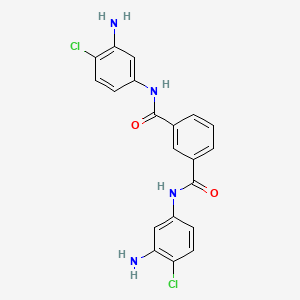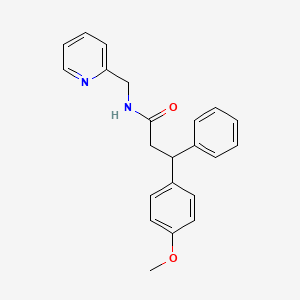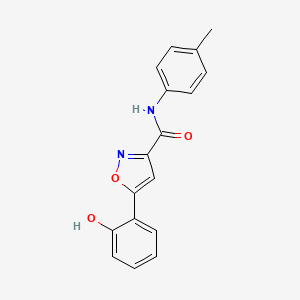
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride, also known as PD-148515, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinolinol derivatives and has been studied for its various biological effects. In
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE) and increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been reported to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been reported to have low toxicity and good solubility in water. However, there are also some limitations to its use in lab experiments. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has poor stability in acidic conditions and may degrade over time. In addition, it may interact with other compounds in the experimental system, leading to potential confounding effects.
将来の方向性
For research on 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride could include:
1. Investigation of the mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in various disease models.
2. Development of more stable analogs of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride for improved therapeutic efficacy.
3. Exploration of the potential use of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in vivo.
5. Assessment of the safety and toxicity of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in preclinical and clinical studies.
Conclusion
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methyl-1,4-cyclohexanedione in the presence of a reducing agent. The resulting product is then hydrolyzed to obtain 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. This synthesis method has been reported in the literature and has been optimized for higher yields.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-19-11-10-18(20)9-5-4-6-14(18)17(19)13-7-8-15(21-2)16(12-13)22-3;/h7-8,12,14,17,20H,4-6,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFVHWXXURCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CC(=C(C=C3)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)

![methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B6040832.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)
![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)